7-(Trifluoromethyl)quinoline

Overview

Description

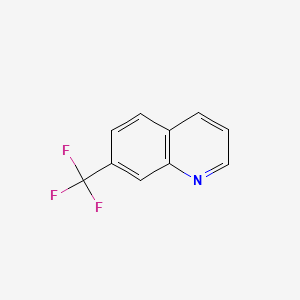

7-(Trifluoromethyl)quinoline is a heterocyclic aromatic compound characterized by a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 7-position. Its molecular formula is C₁₀H₆F₃N, with a molecular weight of 197.16 g/mol . Key physicochemical properties include a density of 1.311 g/cm³, a boiling point of 243.7°C, and a low vapor pressure (0.0494 mmHg at 25°C) .

Preparation Methods

Skraup Condensation Route Starting from m-Trifluoromethylaniline

One of the most established and practical methods for synthesizing 7-(trifluoromethyl)quinoline involves the Skraup condensation of m-trifluoromethylaniline with glycerol in the presence of sulfuric acid. This classical quinoline synthesis method has been optimized to accommodate the trifluoromethyl substituent, yielding the target compound efficiently.

- Step 1: m-Trifluoromethylaniline undergoes Skraup condensation with glycerol in sulfuric acid.

- Step 2: The reaction mixture is treated with potassium iodide and iodine to facilitate cyclization.

- Step 3: Workup involves neutralization, extraction, and purification to isolate this compound.

| Parameter | Condition |

|---|---|

| Solvent | Concentrated sulfuric acid |

| Temperature | 120–160 °C (optimal ~135 °C) |

| Reaction Time | 3–6 hours (typical 4 hours) |

| Reagents | m-Trifluoromethylaniline, glycerol, KI, I2 |

| Workup | Neutralization with ammonia, extraction with ethyl acetate, column chromatography |

- Reactants: m-Trifluoromethylaniline (5.00 g, 0.031 mol), glycerol (8.63 g, 0.094 mol), sulfuric acid (13.7 g, 0.14 mol)

- Reaction: Heated at 135 °C for 4 hours after addition of KI and I2

- Yield: this compound obtained in 57.19% isolated yield after purification

This method offers a straightforward synthetic route with relatively low-cost and readily available starting materials, making it suitable for scale-up and industrial applications. The use of iodine and potassium iodide assists in the oxidative cyclization step, improving yield and selectivity.

Bromination to Access 5-Bromo-7-(Trifluoromethyl)quinoline

Although this step is beyond the direct synthesis of this compound, it is relevant for functionalized derivatives. Bromination of this compound using N-bromosuccinimide (NBS) in concentrated sulfuric acid at 60–110 °C for 3–5 hours yields 5-bromo-7-(trifluoromethyl)quinoline with high selectivity and yield, demonstrating the stability and reactivity of the trifluoromethylquinoline core under electrophilic aromatic substitution conditions.

Pyridoannelation via 1-CF3-Substituted Propyniminium Salts

An alternative and more recent synthetic approach involves the use of 1-CF3-substituted propyniminium triflate salts reacting with diamines to form trifluoromethyl-substituted quinoline derivatives through a pyridoannelation sequence.

- The 1-CF3-propyniminium salts are prepared by N-methylation of alkynyl imines with methyl triflate.

- Reaction with 1,5-diaminonaphthalene or related diamines in acetonitrile leads to quinolinoquinoline derivatives bearing trifluoromethyl groups.

- The reaction proceeds under mild thermal conditions without additional reagents.

- The process involves an initial aza-Michael addition followed by intramolecular cyclization.

Reaction Conditions and Observations:

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Room temperature to mild heating |

| Reaction Time | Up to 36 hours |

| Molar Ratio | 2:1 (propyniminium salt : diamine) |

Yields and Product Characteristics:

- Moderate to good yields of trifluoromethyl-substituted quinolinoquinolines were obtained.

- The bulkiness of substituents (e.g., tert-butyl) influences the reaction pathway and cyclization efficiency.

- Products are often high-melting solids with limited solubility, requiring careful purification and characterization by NMR and mass spectrometry.

| Method | Starting Materials | Reaction Type | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Skraup Condensation | m-Trifluoromethylaniline, glycerol | Acid-catalyzed cyclization | 120–160 °C, 3–6 h, H2SO4 solvent | ~57 (isolated) | Simple, cost-effective, scalable | Moderate yield, harsh acidic conditions |

| Pyridoannelation of Propyniminium Salts | 1-CF3-propyniminium salts, diamines | Nucleophilic addition + cyclization | Mild heating, acetonitrile solvent | Moderate to good | Mild conditions, no extra reagents | Longer reaction times, complex purification |

| Bromination of this compound | This compound, NBS | Electrophilic aromatic substitution | 60–110 °C, 3–5 h, H2SO4 solvent | High (for brominated product) | High selectivity for bromination | Requires prior quinoline synthesis |

- The Skraup condensation method remains the most practical and widely used approach for preparing this compound, balancing yield, cost, and operational simplicity.

- The pyridoannelation approach offers a novel route to more complex trifluoromethylated quinoline derivatives but is less direct for simple this compound synthesis.

- Bromination of the quinoline core is a useful functionalization step post-synthesis, enabling further derivatization.

- Analytical data such as ^1H, ^13C, and ^19F NMR confirm the structural integrity of the trifluoromethylquinoline products, with characteristic chemical shifts and coupling constants consistent with trifluoromethyl substitution.

The preparation of this compound is effectively achieved via the classical Skraup condensation of m-trifluoromethylaniline with glycerol under acidic conditions, providing a reliable and scalable synthetic route. Alternative methods involving pyridoannelation of trifluoromethyl-substituted propyniminium salts expand the synthetic toolbox for more complex derivatives. Bromination of the quinoline core further diversifies the chemical space accessible from this compound. These methods collectively offer a comprehensive framework for the synthesis and functionalization of trifluoromethylated quinoline compounds, supported by detailed experimental data and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution often involves reagents like sodium methoxide in liquid ammonia.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

7-(Trifluoromethyl)quinoline serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting infectious diseases and cancer therapies. Its structural properties make it an attractive candidate for drug design.

- Case Study : A study evaluated quinoline-derived trifluoromethyl alcohols for their anticancer activity, identifying them as potent growth inhibitors in a zebrafish embryo model. The synthesis involved sp-C-H functionalization strategies, showcasing the compound's potential in developing new anticancer agents .

Fluorescent Probes

The unique electronic properties of this compound enable its use in developing fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes, making them valuable in biomedical research.

- Application Example : Fluorescent probes derived from this compound have been utilized to monitor cellular dynamics and interactions in live-cell imaging, providing insights into disease mechanisms.

Material Science

In material science, this compound is explored for creating advanced materials like polymers and coatings. Its chemical stability and reactivity can lead to materials with tailored properties.

- Research Insight : Studies have investigated its incorporation into polymer matrices to improve thermal stability and chemical resistance, which is crucial for developing high-performance materials.

Agricultural Chemicals

Research is ongoing into the efficacy of this compound in developing agrochemicals, particularly as a potential herbicide or fungicide. Its targeted action can offer effective pest control with minimal environmental impact.

- Findings : Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against specific weed species, suggesting a pathway for developing environmentally friendly agricultural solutions .

Analytical Chemistry

In analytical chemistry, this compound is used to enhance detection methods such as chromatography and spectroscopy. Its distinct spectral properties facilitate the quantification of various substances.

- Application Example : The compound has been employed as a derivatizing agent in gas chromatography to improve the sensitivity and selectivity of analyses involving complex mixtures .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in medicinal applications .

Comparison with Similar Compounds

Positional Isomers: 7-CF₃ vs. 2-CF₃ and 4-CF₃ Quinolines

2-(Trifluoromethyl)quinoline (Mefloquine)

- Structure : CF₃ at the 2-position.

- Application: A well-known antimalarial drug targeting Plasmodium falciparum.

- Key Difference : The 2-CF₃ group enhances metabolic stability and bioavailability compared to 7-CF₃ derivatives .

4-Chloro-7-(trifluoromethyl)quinoline

- Structure : CF₃ at 7-position, Cl at 4-position (CAS 346-55-4).

- Application : Intermediate for synthesizing fluorescent probes and anticancer agents.

- Key Difference : The 4-Cl substituent facilitates nucleophilic substitution reactions, enabling diverse functionalization .

4-Amino-7-(trifluoromethyl)quinoline

- Structure : CF₃ at 7-position, NH₂ at 4-position (CAS 243666-11-7).

- Application: Improved solubility and binding affinity in kinase inhibitors due to the amino group .

Derivatives with Additional Substituents

7-Amino-4-CF₃-2-ethoxyquinoline

- Structure : CF₃ at 4-position, NH₂ and ethoxy groups at 7- and 2-positions, respectively.

- Application : Exhibits large Stokes shift (104 nm) and quantum yield (~0.3) , making it suitable for fluorescent labeling .

3,5,7-Trisubstituted Quinolines

- Example: Compound 21b (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-CF₃-quinoline).

- Activity: Potent c-Met inhibition (IC₅₀ <1 nM) and 68–69% tumor growth suppression in xenograft models .

Biological Activity

7-(Trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antimalarial, anticancer, and analgesic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The trifluoromethyl group attached to the quinoline core enhances the lipophilicity and bioactivity of the compound. This modification allows for better membrane permeability and interaction with biological targets.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit potent antibacterial properties. A study synthesized several quinoline hybrids, revealing that compounds with the trifluoromethyl substitution displayed improved activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The minimal inhibitory concentrations (MIC) for some derivatives were as low as 6.25 μg/mL, indicating strong antimicrobial potential .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 7a | 6.25 | Mycobacterium smegmatis |

| 9c | 6.25 | Pseudomonas aeruginosa |

| 6d | 12.5 | Candida albicans |

| 6e | 12.5 | Penicillium chrysogenum |

Antimalarial Activity

The antimalarial efficacy of this compound has been evaluated against Plasmodium falciparum. Compounds derived from this scaffold demonstrated significant activity in vitro, particularly against chloroquine-resistant strains . Notably, compound 7g showed an excellent IC90 value, indicating its potential as a lead candidate for further development.

Table 2: In Vitro Antimalarial Activity of Selected Compounds

| Compound | Strain | IC90 (nM) |

|---|---|---|

| 7g | K1 (CQ-R) | <10 |

| 7a | 3D7 (CQ-S) | <50 |

| 7b | K1 (CQ-R) | <20 |

Anticancer Activity

The anticancer properties of quinoline derivatives have garnered attention due to their ability to inhibit cancer cell proliferation. A study found that quinoline-derived trifluoromethyl alcohols were effective growth inhibitors in zebrafish embryo models, showcasing their potential as anticancer agents . Furthermore, specific derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer), with some compounds showing significant inhibition of Hsp90 and Her2 client proteins .

Table 3: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Trifluoro-1 | MCF-7 | 5.0 |

| Trifluoro-2 | DU145 | 4.5 |

| Trifluoro-3 | A549 | 6.2 |

Analgesic Activity

Recent investigations into the analgesic properties of quinoline derivatives have shown promising results. Compounds derived from α-trifluoromethylated alcohols exhibited significant pain relief in zebrafish models, indicating their potential for treating pain without high toxicity . These compounds were found to block sodium channels, reducing inflammatory signals associated with pain .

Case Studies and Research Findings

- Antitubercular Activity : Quinoline derivatives have been synthesized that show superior antitubercular activity compared to standard treatments like rifampicin and isoniazid .

- Zebrafish Model Studies : The use of zebrafish embryos has provided insights into the toxicity and biological effects of various quinoline derivatives, highlighting their potential therapeutic applications while assessing safety profiles .

- Mechanism of Action : Studies suggest that the mechanism behind the biological activity of these compounds may involve interaction with specific biological targets such as enzymes or receptors involved in disease pathways .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 7-(trifluoromethyl)quinoline derivatives?

The cyclocondensation of trifluoroacetyl enamine precursors offers a highly efficient method for synthesizing 7-(trifluoromethyl)quinolines. This reaction achieves high yields (up to 85%) under mild conditions and avoids harsh reagents, making it suitable for generating amino-substituted derivatives . Alternative approaches, such as nickel-catalyzed insertion reactions with alkynes and benzothiazoles, provide access to structurally diverse analogs through C–S bond cleavage and subsequent thermal elimination .

Q. How can researchers optimize purification techniques for this compound compounds?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For highly fluorinated compounds, recrystallization from ethanol/water mixtures improves purity by leveraging differential solubility. Analytical HPLC with C18 columns and trifluoroacetic acid (TFA) in the mobile phase can resolve closely related impurities .

Q. What spectroscopic methods are essential for characterizing this compound derivatives?

- NMR : NMR is critical for confirming the presence and position of the trifluoromethyl group. NMR coupling patterns distinguish substituents on the quinoline ring.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, torsional strain, and intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electron-density distributions and frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins, such as c-Met kinase, by simulating hydrogen bonding and hydrophobic interactions with the trifluoromethyl group . Pharmacophore modeling identifies critical functional groups for antimicrobial activity, such as the quinoline core and substituent electronegativity .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Dose-Response Studies : Confirm activity trends across multiple concentrations (e.g., IC values in cancer cell lines).

- Metabolic Stability Assays : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.

- Target Validation : Use CRISPR/Cas9 knockout models to verify specificity for hypothesized targets (e.g., c-Met in oncology studies) .

Q. How does the trifluoromethyl group influence the photophysical properties of quinoline derivatives?

The electron-withdrawing CF group reduces - transition energy, shifting UV-Vis absorption to longer wavelengths (bathochromic shift). Time-resolved fluorescence spectroscopy reveals enhanced intersystem crossing rates, which are useful in designing light-activated therapeutic agents .

Q. What experimental designs minimize artifacts in crystallographic data for this compound complexes?

- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement to handle twinning ratios > 0.3.

- High-Resolution Data : Collect data at synchrotron sources ( Å) to resolve disorder in the CF group.

- Hydrogen Bonding Networks : Analyze Olex2-generated interaction diagrams to distinguish true hydrogen bonds from van der Waals contacts .

Q. Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for this compound libraries?

- Substituent Variation : Systematically modify positions 2, 4, and 8 to assess steric and electronic effects.

- Bioisosteric Replacement : Replace CF with Cl, Br, or OCF to evaluate halogen bonding vs. hydrophobicity.

- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electrostatic descriptors with activity data .

Q. What in vitro assays are optimal for evaluating the anticancer potential of this compound derivatives?

- Cell Viability : MTT or resazurin assays in panels of cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

- Kinase Inhibition : Radiometric assays (e.g., -ATP) for c-Met or EGFR kinase activity .

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMSEFHVUYEEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332685 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325-14-4 | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.